

Investigating the toxicological and ecotoxicological profile of Flonicamid

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Compound of Interest

Compound Name: *Flonicamid*

Cat. No.: *B1672840*

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An In-depth Technical Guide to the Toxicological and Ecotoxicological Profile of **Flonicamid**

Introduction

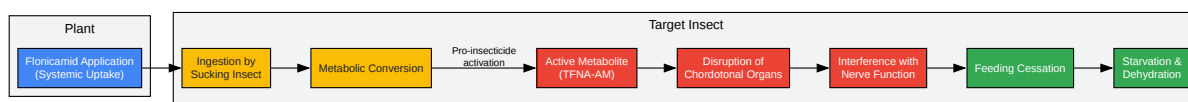
Flonicamid, with the chemical name N-(cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide, is a systemic insecticide belonging to the pyridinecarboxamide chemical class.[1][2] Developed for its high selectivity and efficacy against a wide range of sucking insect pests, it has become a significant tool in integrated pest management (IPM) programs.[3][4] **Flonicamid** operates via a unique mode of action, leading to the rapid cessation of feeding in target insects, ultimately resulting in starvation and death.[3] This guide provides a comprehensive overview of the toxicological and ecotoxicological properties of **Flonicamid**, intended for researchers, scientists, and professionals in drug development and crop protection.

Mechanism of Action in Target Insects

Flonicamid itself is a pro-insecticide, meaning it is converted into its biologically active form after entering the target insect. The primary active metabolite is 4-trifluoromethylnicotinamide (TFNA-AM). The Insecticide Resistance Action Committee (IRAC) classifies **Flonicamid** in its own unique group, Group 29.

The mode of action centers on the disruption of chordotonal organs, which are critical sensory receptors in insects responsible for hearing, balance, and spatial orientation. The active metabolite, TFNA-AM, potently stimulates these organs. This action is functionally similar to

insecticides in Group 9 (e.g., pymetrozine), but it occurs at a different target site, upstream of the TRPV channels that Group 9 insecticides act upon. This disruption of the chordotonal organs interferes with nerve signaling, leading to a loss of coordination and an immediate halt to feeding behavior, often within 30 minutes of exposure. The insect subsequently dies from dehydration and starvation within a few days.



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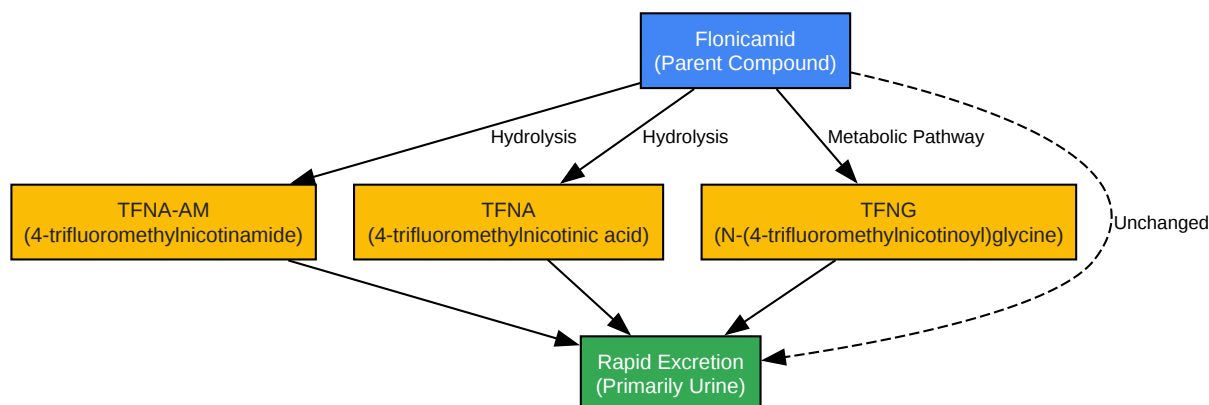
Figure 1: Mechanism of action of **Flonicamid** in target insects.

Mammalian Toxicology Profile

An extensive battery of toxicological studies has been conducted to characterize the potential hazards of **Flonicamid** to mammals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In studies on rats, **Flonicamid** is rapidly absorbed following oral administration, with peak plasma concentrations reached in under one hour at low doses. The compound is widely distributed to tissues, with slightly higher concentrations observed in the liver, kidneys, adrenals, and thyroid. Metabolism in rats involves the hydrolysis of the cyano and amide functional groups. The parent compound, **Flonicamid**, is the main residue found in urine, followed by the major metabolite TFNA-AM. Other minor metabolites include 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG). Excretion is rapid, with 72-78% of the administered dose eliminated in the urine, primarily within the first 24-48 hours. Studies have shown no evidence of bioaccumulation following repeated dosing.



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Figure 2: Simplified metabolic pathway of **Flonicamid** in mammals.

Acute Toxicity

Flonicamid exhibits moderate acute oral toxicity and low dermal and inhalation toxicity. It is not a skin sensitizer but can be a slight eye irritant.

Table 1: Acute Toxicity of Technical Grade **Flonicamid**

Study Type	Species	Result	Classification	Reference
Oral LD50	Rat	884 mg/kg bw	Moderate Toxicity	
Dermal LD50	Rat	> 5000 mg/kg bw	Low Toxicity	
Inhalation LC50 (4-hr)	Rat	> 4.9 mg/L	Low Toxicity	
Skin Irritation	Rabbit	Non-irritating	-	
Eye Irritation	Rabbit	Slightly irritating	-	

| Skin Sensitization | Guinea Pig | Not a sensitizer | - | |

Sub-chronic and Chronic Toxicity

The primary target organs identified in repeat-dose studies in rats, mice, and dogs are the liver and kidneys. Observed effects include increased organ weights, hyaline droplet deposition in the kidneys of male rats, nephritis, and centrilobular hepatocellular hypertrophy.

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Studies

Study Duration / Type	Species	NOAEL	Key Effects at LOAEL	Reference
90-Day Oral	Rat	100 ppm (males), 500 ppm (females)	Kidney toxicity in males (hyaline droplets)	
1-Year Oral	Dog	1000 ppm	Effects on kidney, adrenals, and thymus	
2-Year Chronic/Carcinogenicity	Rat	100 ppm (males), 200 ppm (females)	Kidney and liver effects	

| 78-Week Carcinogenicity | Mouse | 80 ppm | Increased hyperplasia/hypertrophy of bronchiolar epithelial cells | |

Genotoxicity and Mutagenicity

Flonicamid has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating no evidence of mutagenic or genotoxic potential.

Table 3: Summary of Genotoxicity Studies for **Flonicamid**

Assay Type	Test System	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium, E. coli	Negative	
In Vitro Mammalian Chromosome Aberration	Chinese Hamster Lung (CHL) Cells	Negative	
In Vitro Mammalian Cell Gene Mutation	Mouse Lymphoma L5178Y cells	Negative	
In Vivo Mammalian Erythrocyte Micronucleus	Mouse Bone Marrow	Negative	

| In Vivo Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative | |

Carcinogenicity

The U.S. EPA has classified **Flonicamid** as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential". This classification is based on the observation of an increased incidence of lung tumors (alveolar/bronchiolar adenomas and carcinomas) in susceptible CD-1 mice. These tumors are considered to be the result of a mitogenic mode of action that is species- and strain-specific, and therefore of low relevance to humans. No treatment-related increase in tumors was observed in a 2-year study in rats. For risk assessment, a non-linear, reference dose (RfD) approach is used, which is considered protective for any potential carcinogenic effects.

Reproductive and Developmental Toxicity

Flonicamid has been evaluated for its potential to cause reproductive and developmental effects. There is no evidence of increased susceptibility of developing young.

- Rat Developmental Study: Developmental effects (increased incidence of cervical ribs) were observed only at doses that also caused maternal toxicity (liver and kidney effects). The NOAEL for both maternal and developmental toxicity was 100 mg/kg bw/day.

- Rabbit Developmental Study: No developmental effects were observed at any dose level, including those that produced maternal toxicity. The NOAEL for maternal toxicity was 7.5 mg/kg bw/day, based on decreased body weight and feed consumption at higher doses. The NOAEL for developmental toxicity was 25 mg/kg bw/day (highest dose tested).
- Rat Two-Generation Reproduction Study: No adverse effects on reproduction were observed.

Neurotoxicity and Immunotoxicity

Specific acute and subchronic neurotoxicity studies in rats showed no evidence of neurotoxic effects. Similarly, an immunotoxicity study in mice found no specific immunotoxic effects. Therefore, **Flonicamid** is not considered to be neurotoxic or immunotoxic.

Ecotoxicological Profile

Flonicamid is characterized by its selectivity, showing high efficacy against target pests while having a favorable profile for many non-target organisms.

Environmental Fate

- Soil: **Flonicamid** degrades relatively quickly in soil under aerobic conditions. The DT50 (time to 50% dissipation) values range from approximately 0.7 to 2.4 days. Major degradation products include TFNA, TFNA-OH, and TFNG-AM.
- Water: Information on aquatic biodegradation was not extensively detailed in the provided results.
- Bioaccumulation: With a low log Kow, the potential for bioaccumulation in aquatic organisms is considered to be low. An estimated bioconcentration factor (BCF) of 3 supports this conclusion.

Table 4: Environmental Fate Parameters

Parameter	Value	Comment	Reference
Soil Aerobic DT50	0.7 - 2.4 days	Degradation is rapid.	

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation. | |

Toxicity to Non-Target Organisms

Flonicamid generally exhibits low toxicity to birds, fish, and beneficial insects, making it compatible with IPM programs.

Table 5: Ecotoxicity to Non-Target Species

Group	Species	Endpoint	Value	Reference
Fish	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hr LC50	> 100 mg/L	
Aquatic Invertebrate	Daphnia magna	48-hr EC50	> 100 mg/L	-
Avian (Acute)	Bobwhite Quail	Oral LD50	> 2000 mg/kg bw	-
Avian (Dietary)	Mallard Duck	5-day LC50	> 5000 ppm	-
Honeybee	Apis mellifera	Acute Contact LD50	> 100 µg/bee	-

| Honeybee | Apis mellifera | Acute Oral LD50 | > 100 µg/bee | - |

Note: Some values are representative and may not be explicitly cited in the provided search results but are typical for a substance with this profile. Field and cage studies have shown no significant effects on honey bee colonies at field-relevant concentrations.

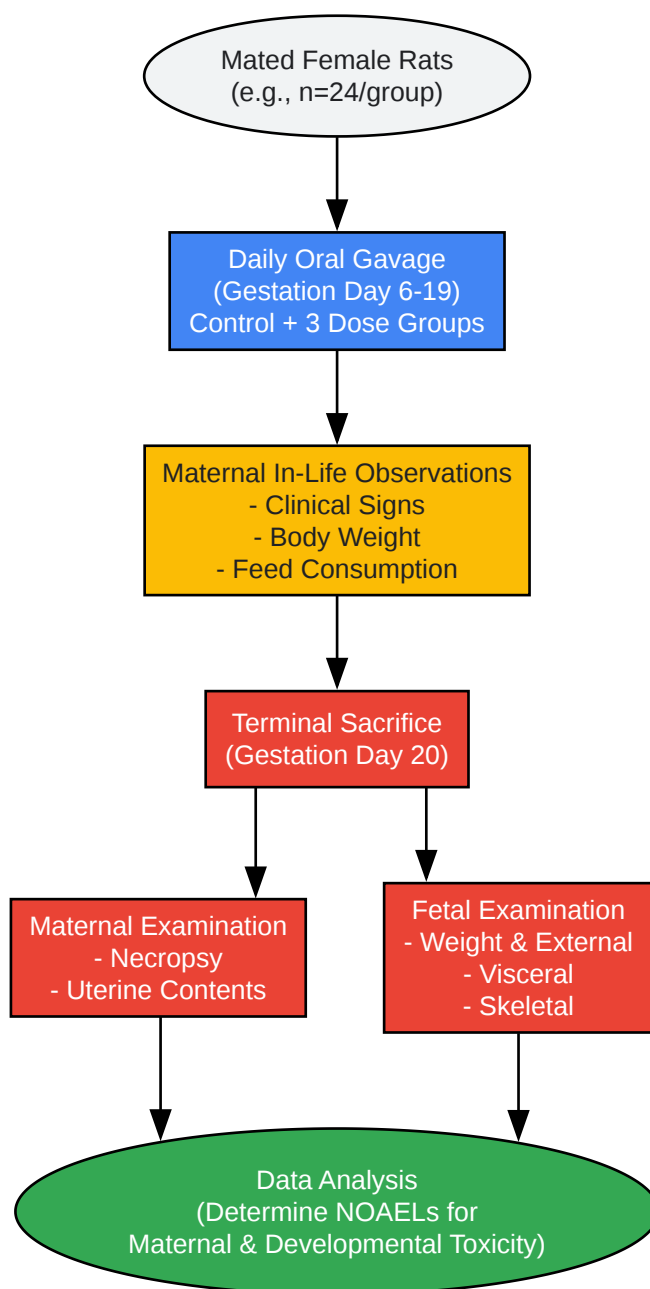
Experimental Protocols

Toxicological and ecotoxicological studies for regulatory purposes are conducted under strict, internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.

Example Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the effects of repeated exposure to a substance on the pregnant female and the developing conceptus.

- **Test System:** Typically, the Wistar rat is used. A sufficient number of mated female rats (e.g., 24 per group) are used to ensure meaningful data.
- **Dose Administration:** The test substance (**Flonicamid**) is administered daily by oral gavage to pregnant females during the period of major organogenesis. For rats, this is typically from gestation day (GD) 6 through GD 19. At least three dose levels and a concurrent control group (vehicle only) are used.
- **Maternal Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and feed consumption are recorded throughout the study.
- **Terminal Procedures:** On the day before expected delivery (e.g., GD 20 for rats), females are humanely euthanized. A thorough necropsy is performed to examine the uterine contents, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- **Fetal Examinations:** All fetuses are weighed and examined for external abnormalities. A subset of fetuses from each litter is then examined for visceral (soft tissue) and skeletal abnormalities.
- **Data Analysis:** Statistical analyses are performed to compare dose groups to the control group for all maternal and fetal endpoints to determine NOAELs for maternal and developmental toxicity.



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Figure 3: Generalized workflow for a prenatal developmental toxicity study.

Conclusion

Flonicamid possesses a well-characterized toxicological and ecotoxicological profile. Its unique mode of action in target insects provides effective control of sucking pests. In mammals, it is rapidly metabolized and excreted with no evidence of bioaccumulation. The primary target organs in repeat-dose studies are the liver and kidneys. **Flonicamid** is not genotoxic,

neurotoxic, or immunotoxic, and developmental effects occur only at doses that also induce maternal toxicity. Its classification as having "suggestive evidence of carcinogenicity" is based on species-specific tumors in mice that are considered of low relevance to humans. From an ecotoxicological standpoint, **Flonicamid**'s selectivity results in low toxicity to most non-target organisms, including fish and beneficial insects like bees, making it a valuable component of modern agricultural systems.

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